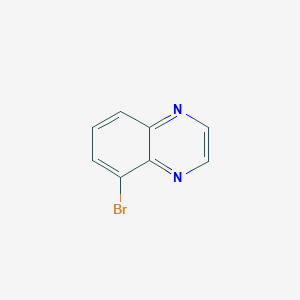

5-Bromoquinoxaline

Description

Significance of Quinoxaline (B1680401) Scaffolds in Organic Synthesis and Heterocyclic Chemistry

The quinoxaline scaffold, a heterocyclic system formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, is a cornerstone in the field of organic and medicinal chemistry. nih.govmdpi.comencyclopedia.pub This structural motif is not only of academic interest but is also a privileged scaffold in the development of a wide array of functional molecules. nih.govmtieat.org Quinoxaline and its derivatives are recognized for their extensive pharmacological activities, which include anti-cancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial properties. nih.govmdpi.comontosight.aiwisdomlib.org Their therapeutic potential has made them a focal point in the pharmaceutical industry for creating new therapeutic agents. nih.govencyclopedia.pub

Beyond medicine, the applications of quinoxaline scaffolds extend to materials science and agriculture. These compounds are utilized in the creation of dyes for solar cells, fluorescent materials, organic semiconductors, and corrosion inhibitors. mdpi.comencyclopedia.pubresearchgate.net In agriculture, certain quinoxaline derivatives serve as effective fungicides, herbicides, and insecticides. mdpi.comencyclopedia.pub The versatility of the quinoxaline core makes it a fundamental building block for chemists, enabling the synthesis of complex molecular architectures and novel heterocyclic systems. mtieat.orgnbinno.comrsc.org

Historical Context of Halogenated Quinoxaline Derivatives

The study of quinoxaline derivatives dates back to the early 20th century. Initial synthetic routes, often referred to as classical methods, typically involved the condensation reaction between a 1,2-arylenediamine and a 1,2-dicarbonyl compound. mtieat.orgmdpi.com These early methods, while foundational, often suffered from limitations such as low to moderate yields and harsh reaction conditions. mtieat.orgmdpi.com

The introduction of halogen atoms, such as bromine, onto the quinoxaline scaffold represented a significant advancement. Halogenated quinoxalines quickly became valuable intermediates because the halogen atom serves as a reactive handle for further chemical modifications, particularly through cross-coupling reactions. The development of organometallic chemistry provided more efficient tools for both the synthesis and subsequent functionalization of these halogenated derivatives. mtieat.org More recently, a shift towards "green chemistry" has promoted the development of more environmentally benign and efficient synthetic protocols, further enhancing the accessibility and utility of halogenated quinoxalines. mtieat.orgbenthamscience.com The substitution of halogen atoms in the quinoxaline ring remains a key strategy for producing a diverse library of derivative compounds with tailored properties. mdpi.com

Rationale for Focused Research on 5-Bromoquinoxaline

The specific focus on this compound stems from its unique combination of a stable heterocyclic core and a strategically placed, reactive bromine atom. This structure makes it an exceptionally versatile building block in organic synthesis. chemimpex.cominnospk.com The bromine atom at the C-5 position activates the molecule for a variety of chemical transformations, including nucleophilic substitution and, most notably, palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions. cymitquimica.com

This reactivity is harnessed in the pharmaceutical industry, where this compound and its derivatives are crucial intermediates. A prime example is the synthesis of brimonidine (B1667796) tartrate, a medication used to treat glaucoma by reducing intraocular pressure. innospk.comderpharmachemica.com The synthesis of brimonidine relies on the precise reactivity of the bromine and amino functionalities on the quinoxaline core. innospk.com Furthermore, research has demonstrated the utility of this compound in creating potential kinase inhibitors for cancer therapy and other bioactive molecules for treating neurological disorders. nbinno.comchemimpex.com The ability to use the bromo-substituent for precise and targeted chemical modifications solidifies the rationale for continued and focused research on this compound as a key intermediate in the development of advanced materials and therapeutics. chemimpex.cominnospk.com

Interactive Data Tables

Table 1: Chemical Identity of 5-Bromo-6-aminoquinoxaline

| Property | Value | Source |

| Compound Name | 6-Amino-5-bromoquinoxaline (B154387) | chemimpex.comcymitquimica.com |

| Synonyms | 5-Bromoquinoxalin-6-amine | innospk.comcymitquimica.com |

| CAS Number | 50358-63-9 | innospk.com |

| Molecular Formula | C₈H₆BrN₃ | innospk.comcymitquimica.com |

| Molecular Weight | 224.06 g/mol | nbinno.com |

Table 2: Physical Properties of 6-Amino-5-bromoquinoxaline

| Property | Value | Source |

| Appearance | Crystalline white to light yellow powder | nbinno.com |

| Melting Point | 151-153 °C | innospk.com |

| Boiling Point | 367.0 ± 37.0 °C at 760 mmHg | innospk.com |

| Density | ~1.7 ± 0.1 g/cm³ | innospk.com |

| Solubility | Soluble in DMSO, DMF, Acetic Acid | nbinno.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-bromoquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEGBESUCWOWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346216 | |

| Record name | 5-Bromoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76982-23-5 | |

| Record name | 5-Bromoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromoquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromoquinoxaline

Established Synthetic Routes to the Quinoxaline (B1680401) Core

The quinoxaline scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is a prevalent structural motif in a wide array of biologically active compounds and functional materials. rsc.orgmtieat.org Consequently, numerous synthetic strategies have been developed for its construction. researchgate.netmdpi.com

Condensation Reactions of 1,2-Diamines with Vicinal Dicarbonyl Compounds

The most classical and widely employed method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine (B120857) (a 1,2-diamine) and a 1,2-dicarbonyl compound. mtieat.orgthieme-connect.comresearchgate.net This reaction is known for its simplicity and efficiency. thieme-connect.com The reaction typically proceeds by mixing the two reactants in a suitable solvent, such as methanol (B129727) or ethanol (B145695), often at room temperature. thieme-connect.comthieme-connect.com In many cases, the reaction is complete within a very short time, sometimes in as little as one minute, and can provide high yields of the quinoxaline product. thieme-connect.comthieme-connect.com

The versatility of this method allows for the synthesis of a wide range of substituted quinoxalines by varying the substituents on both the o-phenylenediamine and the 1,2-dicarbonyl compound. rsc.org While the reaction can often proceed without a catalyst, various catalysts, including Brønsted or Lewis acids, have been employed to improve reaction rates and yields. researchgate.netresearchgate.net

| 1,2-Diamine Reactant | 1,2-Dicarbonyl Reactant | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Phenylenediamine | Glyoxal | Methanol | Room Temperature, 1 minute | 93% | thieme-connect.com |

| Phenylenediamine | Glyoxal | Ethanol | Room Temperature | 85% | thieme-connect.com |

Synthesis from o-Nitroanilines as Precursors

An alternative and powerful strategy for quinoxaline synthesis involves the use of o-nitroanilines as starting materials. This approach typically involves a reductive cyclization or a tandem reaction sequence where the nitro group is reduced in situ to an amino group, which then condenses with a suitable partner. A notable advantage of this method is the ability to generate the reactive o-phenylenediamine intermediate in the reaction mixture, avoiding its isolation.

One such method involves the redox condensation of o-nitroamines with diols or α-hydroxy ketones mediated by sodium hydroxide (B78521). figshare.comacs.orgnih.gov This transition-metal-free approach provides good to excellent yields of functionalized quinoxalines. figshare.comacs.org Another approach utilizes an iron-catalyzed one-pot synthesis via transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. rsc.org This method is advantageous as it does not require external redox reagents and produces water as the only byproduct. rsc.org MOF-derived N,P co-doped cobalt catalysts have also been shown to effectively catalyze the synthesis of quinoxalines from o-nitroanilines and biomass-derived diols under alkali-free conditions. x-mol.net

Reactions Involving Aryl C-H Functionalization

More recent and advanced methods for quinoxaline synthesis involve the direct functionalization of C-H bonds. These methods offer a more atom- and step-economical approach to building molecular complexity. researchgate.net The C-H functionalization of quinoxalines provides a direct way to modify the quinoxaline scaffold. researchgate.net Various transition-metal-catalyzed reactions have been developed for the ortho C-H functionalization of 2-arylquinoxalines, allowing for the introduction of a range of functional groups. rsc.org For instance, ruthenium-catalyzed ortho-cyanation and palladium-catalyzed fluorination of 2-arylquinoxalines have been reported. rsc.org Visible light-induced C-H functionalization of quinoxalin-2(1H)-one without a directing group has also been achieved, offering a simple and efficient method for C3-arylation. rsc.org

Bromination Strategies for Selective 5-Bromo-substitution

The introduction of a bromine atom at the 5-position of the quinoxaline ring requires careful control of the reaction conditions to achieve the desired regioselectivity. Quinoxaline itself is deactivated towards electrophilic substitution, with positions 5 and 8 being the most likely sites for reaction due to higher electron density. thieme-connect.de

Direct Bromination of Quinoxaline Derivatives

Direct bromination of the quinoxaline core can be achieved using various brominating agents. The choice of reagent and reaction conditions is crucial for controlling the position of bromination.

N-Bromosuccinimide (NBS) is a mild and selective brominating agent commonly used in organic synthesis. In the context of quinoxaline chemistry, NBS can be used for the regioselective bromination of the quinoxaline ring. For instance, the direct bromination of quinoxaline in concentrated sulfuric acid using NBS has been reported to yield 5-bromoquinoxaline, although in low yield. thieme-connect.de

The synthesis of 6-amino-5-bromoquinoxaline (B154387) often involves the bromination of 6-aminoquinoxaline (B194958). guidechem.com This can be achieved using NBS in a solvent like dichloromethane (B109758) at low temperatures (0–5 °C). Alternatively, dibromohydantoin can be used as the brominating agent. guidechem.comgoogle.com One specific procedure involves reacting 6-aminoquinoxaline with dibromohydantoin in dichloromethane at 25°C for 5 hours, resulting in a high yield (98%) of 6-amino-5-bromoquinoxaline. Another method describes the bromination of 6-aminoquinoxaline dissolved in glacial acetic acid by the slow addition of bromine at 0–10°C.

| Brominating Agent | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Dibromohydantoin | Dichloromethane | 25°C | 5 hours | 98% | |

| Bromine | Glacial Acetic Acid | 0–10°C | 30 minutes | 100% (crude) | |

| N-Bromosuccinimide | Dichloromethane | 0–5°C | - | - |

Utilizing 1,3-Dibromo-5,5-dimethylhydantoin (B127087) (DBDMH)

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is recognized as an efficient and manageable brominating agent in organic synthesis. While direct bromination of the parent quinoxaline to yield this compound is a plausible route, literature more prominently features the use of DBDMH in the synthesis of substituted this compound derivatives. For instance, in a high-yield synthesis of 6-Amino-5-bromoquinoxaline, the final step involves the site-selective bromination of 6-aminoquinoxaline using DBDMH. researchgate.netgoogle.com This reaction proceeds with high efficiency, demonstrating the utility of DBDMH for introducing a bromine atom onto the quinoxaline core under mild conditions. researchgate.net

In a typical procedure for a related derivative, the bromination is carried out at a controlled temperature of 20°C using dichloromethane (CH2Cl2) as the solvent, achieving a yield as high as 97.6%. researchgate.net The use of DBDMH is advantageous as it is a solid, relatively safe to handle, and often leads to high selectivity and cleaner reactions compared to using liquid bromine. google.com

| Substrate | Brominating Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 6-Aminoquinoxaline | DBDMH | CH2Cl2 | 20°C | 97.6% | researchgate.net |

Indirect Routes via Precursor Modification

Indirect synthetic routes to this compound involve the modification of a pre-existing quinoxaline derivative or the use of a brominated starting material that is later cyclized. An example of precursor modification is the synthesis of 5-bromo-2,3-dichloroquinoxaline. This method involves the direct bromination of 2,3-dichloroquinoxaline, where the chloro-substituents are already in place. The synthesis is conducted at very low temperatures (-78 °C) using organolithium reagents to facilitate directed bromination at the 5-position.

Another indirect strategy involves building the quinoxaline ring from a precursor that already contains the bromine atom. This approach is analogous to syntheses of other complex brominated heterocycles, such as Tyrian purple (6,6'-dibromoindigo), which can be prepared from 4-bromo-2-nitrobenzaldehyde. nih.gov This general methodology underscores the importance of preparing specifically substituted precursors to control the final arrangement of functional groups.

Multi-step Synthesis from 4-Nitro-o-phenylenediamine

A robust multi-step synthesis provides a reliable pathway to quinoxaline derivatives, starting from commercially available materials like 4-nitro-o-phenylenediamine. researchgate.netgoogle.com While this specific starting material leads to 6-substituted quinoxalines, a parallel route starting with the isomeric 3-nitro-o-phenylenediamine would logically produce the desired 5-substituted quinoxaline core. The sequence involves cyclization, nitro group reduction, and a final bromination step.

The initial step involves the condensation cyclization of a nitro-substituted o-phenylenediamine with a 1,2-dicarbonyl compound, typically glyoxal, to form the corresponding nitroquinoxaline. google.com For the synthesis of a 5-substituted quinoxaline, one would start with 3-nitro-o-phenylenediamine, which upon reaction with glyoxal, would yield 5-nitroquinoxaline. This reaction is foundational in quinoxaline chemistry, establishing the core heterocyclic structure. chim.itijarsct.co.in The reaction is often carried out in an aqueous or alcoholic medium, sometimes at elevated temperatures to ensure completion. google.com

The subsequent step is the reduction of the nitro group to an amino group. Catalytic hydrogenation is the preferred method for this transformation due to its efficiency and clean conversion. researchgate.net The nitroquinoxaline intermediate (e.g., 5-nitroquinoxaline) is hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This reaction converts the nitro group into a primary amine, yielding 5-aminoquinoxaline, a crucial intermediate for the final step. Alternative reducing agents like sodium dithionite (B78146) can also be employed, particularly for laboratory-scale synthesis.

| Starting Material | Reagent/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 6-Nitroquinoxaline (B1294896) | H₂ / Pd/C (5% w/w) | 70°C, 2 MPa, 3h | 6-Aminoquinoxaline | 83.3% | researchgate.net |

| 5-Nitroquinoxaline | H₂ / Pd/C | Room temp, 1 atm | 5-Aminoquinoxaline | 85-90% | |

| 5-Nitroquinoxaline | Na₂S₂O₄ | Aqueous ethanol, 60-70°C | 5-Aminoquinoxaline | 78% |

The final stage to achieve this compound from 5-aminoquinoxaline is a diazotization followed by a Sandmeyer reaction. geeksforgeeks.orgwikipedia.org The amino group of 5-aminoquinoxaline is first treated with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid, to form a diazonium salt. geeksforgeeks.orgmnstate.edu This highly reactive intermediate is then treated with a copper(I) bromide (CuBr) solution, which facilitates the replacement of the diazonium group with a bromine atom, yielding the final product, this compound. wikipedia.orgorganic-chemistry.org The Sandmeyer reaction is a classic and reliable method for introducing halides onto an aromatic ring in positions that may not be accessible through direct halogenation. geeksforgeeks.org

Catalytic Hydrogenation for Nitro Group Reduction

Optimization of Synthetic Conditions for Enhanced Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing byproducts and simplifying purification. For catalytic hydrogenation steps, key variables include catalyst loading, hydrogen pressure, temperature, and reaction time. researchgate.net Research on the synthesis of a related compound found optimal conditions for the reduction of 6-nitroquinoxaline to be a 1:20 mass ratio of Pd/C catalyst to substrate, a reaction temperature of 70°C, and a pressure of 2 MPa for 3 hours. researchgate.net

In bromination reactions, temperature control is critical to prevent the formation of isomeric byproducts. orgsyn.org For reactions involving DBDMH, the choice of solvent and reaction temperature can significantly influence selectivity and yield. researchgate.net For the Sandmeyer reaction, maintaining a low temperature (typically 0-5°C) during the diazotization step is essential to prevent the premature decomposition of the unstable diazonium salt, which could otherwise lead to the formation of phenolic impurities. mnstate.edu Careful control of reagent stoichiometry, reaction time, and purification methods such as recrystallization or column chromatography are standard practices to ensure the isolation of high-purity this compound. orgsyn.orgderpharmachemica.com

Solvent Selection and Reaction Temperature Control

The choice of solvent and the precise control of reaction temperature are paramount in the synthesis of quinoxaline structures, particularly during the bromination step, to influence reaction rates, selectivity, and impurity profiles.

In the synthesis of related compounds like 6-amino-5-bromoquinoxaline, dichloromethane (CH2Cl2) is a preferred solvent for the bromination step, which is typically conducted at a controlled temperature of 20°C. researchgate.net This choice is advantageous for industrial-scale production due to its low boiling point (40°C), which facilitates easy removal post-reaction. Another documented method for the bromination of 6-aminoquinoxaline involves using glacial acetic acid as the solvent while cooling the reaction mixture in water. googleapis.com

For the synthesis of 5-bromoisoquinoline, a structural isomer of this compound, sulfuric acid is employed as the solvent for the bromination reaction. orgsyn.org In this specific synthesis, careful temperature control is reported as essential to suppress the formation of the undesired 8-bromoisoquinoline (B29762) isomer. orgsyn.org

The initial cyclization step to form the quinoxaline ring system also offers a range of solvent and temperature options. The reaction can be performed in water at temperatures up to 100°C. google.comguidechem.com Alcoholic solvents such as methanol and ethanol are also viable, with reaction temperatures for subsequent reduction steps ranging from 20°C to 80°C. google.comgoogle.com

| Transformation Step | Compound | Solvent | Temperature | Source |

|---|---|---|---|---|

| Bromination | 6-Aminoquinoxaline | Dichloromethane | 20°C | researchgate.net |

| Bromination | 6-Aminoquinoxaline | Glacial Acetic Acid | Cooled in water | googleapis.com |

| Bromination | Isoquinoline (B145761) | Sulfuric Acid | Carefully controlled | orgsyn.org |

| Cyclization | 4-nitro-o-phenylenediamine | Water | 100°C | google.com |

| Hydrogenation | 6-Nitroquinoxaline | Methanol | ~70°C | google.com |

Catalyst Systems for Specific Transformations

Catalysis is central to achieving efficiency in the synthesis of this compound precursors. Different stages of the synthesis benefit from specific catalytic systems, ranging from heterogeneous catalysts for the core ring formation to noble metal catalysts for reduction reactions.

For the synthesis of the quinoxaline ring via condensation of o-phenylenediamines and vicinal diketones, several heterogeneous catalysts have proven effective. These include mesoporous ZrO2/MxOy mixed metal oxides supported on MCM-41 and the ion-exchange resin Amberlyst-15. chim.it A key advantage of these solid-supported catalysts is their recyclability; they can be recovered by simple filtration and reused multiple times without significant loss of activity. chim.it

In syntheses that involve a hydrogenation step, such as the reduction of a nitro group to an amino group prior to bromination, palladium on carbon (Pd/C) is a widely used and efficient catalyst. researchgate.netgoogle.com A typical catalyst loading is 5% Pd/C relative to the substrate. google.com Raney's nickel is also cited as an effective catalyst for this transformation. google.comgoogle.com The reusability of palladium-carbon catalysts for up to five cycles without a significant drop in activity has been noted, which is a crucial factor for cost-effective industrial production.

| Transformation | Catalyst System | Key Features | Source |

|---|---|---|---|

| Quinoxaline Synthesis (Condensation) | ZrO2/MxOy on MCM-41 | Heterogeneous, reusable | chim.it |

| Quinoxaline Synthesis (Condensation) | Amberlyst-15 | Heterogeneous, reusable in water | chim.it |

| Quinoxaline Synthesis (Condensation) | Ceric Ammonium (B1175870) Nitrate (CAN) | Low catalyst loading (5 mol%) in water | chim.it |

| Nitro Group Reduction (Hydrogenation) | Palladium on Carbon (Pd/C) | High efficiency, recyclable | researchgate.netgoogle.com |

| Nitro Group Reduction (Hydrogenation) | Raney's Nickel | Alternative to Pd/C | google.com |

Minimization of By-product Formation

A primary challenge in the synthesis of this compound is controlling regioselectivity during the bromination step to minimize the formation of isomeric and di-substituted by-products. The choice of brominating agent is a critical factor in achieving high selectivity.

For the synthesis of 6-amino-5-bromoquinoxaline, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is identified as a superior brominating agent that minimizes side reactions and allows for the achievement of over 95% purity on a large scale. researchgate.net This high selectivity is a significant advantage for industrial applications.

In the bromination of the related isoquinoline, N-bromosuccinimide (NBS) is used. orgsyn.org Research highlights that using a precise stoichiometric amount (1.1 equivalents) is crucial to avoid the formation of the 5,8-dibromoisoquinoline (B186898) by-product, which is difficult to separate from the desired product. orgsyn.org

Furthermore, careful control of the reaction temperature during bromination is essential for preventing the formation of isomers. In the case of isoquinoline bromination, precise temperature management is required to suppress the formation of 8-bromoisoquinoline. orgsyn.org Post-reaction, waste management strategies, such as neutralizing bromination by-products with sodium bisulfite, are employed to align with green chemistry principles. googleapis.com

| Brominating Agent | Substrate | Strategy for Minimizing By-products | Source |

|---|---|---|---|

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | 6-Aminoquinoxaline | Agent provides high regioselectivity, minimizing side reactions. | researchgate.net |

| N-Bromosuccinimide (NBS) | Isoquinoline | Careful control of stoichiometry (1.1 eq.) to prevent di-bromination. Careful temperature control to prevent isomer formation. | orgsyn.org |

| Bromine (Br₂) in Acetic Acid | 6-Aminoquinoxaline | Controlled, slow addition of the brominating agent. | googleapis.com |

Scalability Considerations for this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives requires careful consideration of several factors to ensure the process is safe, cost-effective, and environmentally sound.

A key aspect of scalability is the development of processes that avoid tedious and costly purification methods. Procedures that rely on column chromatography for purification are generally considered undesirable for large-scale preparation due to the associated time and expense. quickcompany.insphinxsai.com Instead, processes that yield a high-purity product through simple filtration and recrystallization are preferred.

The selection of raw materials and reagents is also critical. A successful industrial method for producing the related 6-amino-5-bromoquinoxaline utilizes readily available starting materials and mild reaction conditions, making the process suitable for industrialization. google.com The synthesis has been demonstrated to be scalable to 10 kg batches.

Cost-efficiency is enhanced through practices like catalyst recycling. As mentioned, palladium-carbon catalysts used in hydrogenation steps can often be recovered and reused multiple times, significantly reducing production costs. Solvent choice also impacts scalability; for instance, the use of dichloromethane for bromination is favored for its low boiling point, which simplifies its removal and recovery. Finally, robust waste management protocols, such as the neutralization of by-products, are essential for sustainable and environmentally responsible large-scale production.

Chemical Reactivity and Transformation Pathways of 5 Bromoquinoxaline

Electrophilic Aromatic Substitution Reactions on the Quinoxaline (B1680401) Ring System

The quinoxaline ring system, being a heterocyclic aromatic compound, can undergo electrophilic aromatic substitution. total-synthesis.comorganicchemistrytutor.com The reactivity of the ring is influenced by the presence of the nitrogen atoms in the pyrazine (B50134) ring and the bromine substituent on the benzene (B151609) ring. total-synthesis.comcymitquimica.com The nitrogen atoms are electron-withdrawing, which deactivates the ring system towards electrophilic attack compared to benzene. organicchemistrytutor.com

In the case of 5-bromoquinoxaline, the bromine atom further influences the regioselectivity of the substitution. While halogens are deactivating, they are ortho-, para-directing. total-synthesis.com However, the strong deactivating effect of the pyrazine ring generally makes electrophilic substitution challenging. Specific reaction conditions, such as the use of strong acids or Lewis acids, are often necessary to facilitate these reactions. total-synthesis.com For instance, bromination of quinoxaline derivatives can be achieved using N-bromosuccinimide (NBS).

Nucleophilic Aromatic Substitution Reactions Involving the Bromine Atom

The bromine atom at the 5-position of the quinoxaline ring is susceptible to nucleophilic aromatic substitution (SNA_r). organic-chemistry.orgorganicchemistrytutor.com This reactivity is enhanced by the electron-withdrawing nature of the adjacent pyrazine ring, which stabilizes the intermediate Meisenheimer complex formed during the reaction. organicchemistrytutor.com

A variety of nucleophiles can displace the bromide ion. For example, phenols can react with 5-bromo-1,2,3-triazines in a concerted SNAr reaction, a pathway that might be applicable to this compound under specific conditions. organic-chemistry.orgnih.gov The reaction of 6-amino-5-bromoquinoxaline (B154387) with ammonia (B1221849) or ammonium (B1175870) hydroxide (B78521) to introduce an amino group is another example of nucleophilic substitution. The rate of nucleophilic aromatic substitution on aryl halides is influenced by the electronegativity of the halogen, with fluorine often being the best leaving group in these specific reactions due to its strong inductive effect. organicchemistrytutor.com

Cross-Coupling Reactions at the Bromo-Substituted Position

The carbon-bromine bond in this compound provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide, such as this compound, in the presence of a palladium catalyst and a base. researchgate.netlibretexts.org This reaction is widely used due to its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligands, and base is crucial for the success of the reaction. For instance, Suzuki-Miyaura coupling of 5-bromoindole (B119039) with phenylboronic acid has been successfully achieved using palladium nanoparticles as a catalyst in water. researchgate.netnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| 4-Iodoanisole | Phenylboronic acid | Pd/C | K₂CO₃ | DMF | 4-Methoxybiphenyl | 41-92 | scielo.org.mx |

| 5-Bromoindole | Phenylboronic acid | Pd-nanoparticles | K₃PO₄ | Water | 5-Phenylindole | N/A | nih.gov |

Note: This table provides examples of Suzuki-Miyaura reactions with related bromo-substituted heterocycles to illustrate the reaction's applicability. Specific examples for this compound may vary.

The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. nrochemistry.comcommonorganicchemistry.com This reaction is stereospecific and tolerates a variety of functional groups. nrochemistry.com The process typically involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. nrochemistry.com

The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.org The reactivity of the halide in Sonogashira coupling follows the order I > Br > Cl. wikipedia.org

Table 2: Overview of Heck and Sonogashira Reactions

| Reaction | Substrates | Catalyst System | Key Features | Ref |

|---|---|---|---|---|

| Heck Coupling | Aryl or vinyl halide, alkene | Pd catalyst, base | Stereospecific, tolerant of many functional groups | nrochemistry.comcommonorganicchemistry.com |

The Negishi coupling reaction utilizes organozinc reagents to couple with organic halides or triflates, catalyzed by palladium or nickel complexes. wikipedia.orgjk-sci.com This reaction is noted for its high functional group tolerance, high reactivity, and stereoselectivity. jk-sci.comunits.it Unlike the Suzuki coupling, it does not typically require the addition of a base. jk-sci.com The catalytic cycle follows the standard oxidative addition, transmetalation, and reductive elimination sequence. libretexts.org Organozinc reagents can be prepared from bromoaryl compounds, making this a viable route for the functionalization of this compound. units.it

Heck and Sonogashira Coupling Reactions

Functional Group Interconversions of the Amino Moiety

While this compound itself does not possess an amino group, its derivatives, such as 5-bromo-6-aminoquinoxaline, are important intermediates. chembk.com The amino group in these derivatives can undergo a variety of functional group interconversions, which are crucial for the synthesis of more complex molecules. solubilityofthings.comscribd.comimperial.ac.ukyoutube.com

For example, the amino group can be converted into an isothiocyanate group by treatment with thiophosgene. googleapis.com This isothiocyanate can then react with nucleophiles like ethylenediamine (B42938) to form thiourea (B124793) derivatives, which can subsequently cyclize. googleapis.comderpharmachemica.com Another important transformation is the reaction of the amino group with reagents like N,N-dimethyldichloromethylene immonium chloride to form chloroformamidines, which are precursors for the synthesis of imidazolines. google.com These transformations are key steps in the synthesis of pharmacologically active compounds such as brimonidine (B1667796). chembk.comderpharmachemica.comgoogle.com The amino group can also be converted to a cyanamide (B42294) under specific conditions. derpharmachemica.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Iodoanisole |

| 4-Methoxybiphenyl |

| 5-Bromo-1,2,3-triazine |

| 5-bromo-6-aminoquinoxaline |

| 5-Bromoindole |

| 5-Phenylindole |

| 7-Bromotryptophan |

| Acetylene |

| Ammonia |

| Ammonium hydroxide |

| Benzene |

| Brimonidine |

| N,N-Dimethyldichloromethylene immonium chloride |

| Ethylenediamine |

| Iodobenzene |

| N-Bromosuccinimide (NBS) |

| Phenylacetylene |

| Phenylboronic acid |

| Thiophosgene |

| 5-Bromo-6-isothiocyanatoquinoxaline |

| 5-Bromo-quinoxaline-6-yl-cyanamide |

| 6-amino-5-bromoquinoxaline |

Acylation and Sulfonylation Reactions

Acylation and sulfonylation are fundamental electrophilic aromatic substitution reactions used to install acyl and sulfonyl groups onto aromatic rings, respectively. While these reactions, particularly the Friedel-Crafts type, are extensively documented for a wide range of aromatic and heteroaromatic compounds, specific examples detailing the direct acylation or sulfonylation of this compound are not extensively reported in readily available literature. researchgate.netgoogle.com The quinoxaline ring system is generally electron-deficient, which can make it less reactive towards standard electrophilic substitution conditions compared to electron-rich aromatic systems.

However, the principles of these reactions are broadly applicable. Friedel-Crafts acylation typically involves reacting the aromatic substrate with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). researchgate.netgoogle.com The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the aromatic ring. google.com For sulfonylation, a sulfonyl halide is used, often with a similar catalytic activation. ambeed.com

Given the electronic nature of the quinoxaline core, forcing conditions or the use of more potent catalytic systems might be necessary to achieve these transformations. The position of substitution would be influenced by the combined directing effects of the bromine atom and the nitrogen atoms in the pyrazine ring.

While direct acylation on the this compound carbocyclic ring is not well-documented, related transformations on similar heterocyclic systems have been described. For instance, copper-catalyzed ortho-sulfonylation has been achieved on quinoline (B57606) derivatives, using a directing group to control the regioselectivity of the reaction. google.com This suggests that functionalized derivatives of this compound could potentially undergo targeted sulfonylation.

Diazotization and Subsequent Transformations

Diazotization is a pivotal process in organic synthesis, converting a primary aromatic amine into a diazonium salt, which serves as a versatile intermediate for a wide array of functional group transformations. acs.orgresearchgate.net This reaction is typically performed by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid at low temperatures (0–5 °C). acs.orgresearchgate.net

The primary amino group on a this compound scaffold can be readily converted into a diazonium salt. A key example is the transformation of 5-bromoquinoxalin-6-amine. This starting material is an important intermediate in the synthesis of various biologically active molecules. researchgate.netdiva-portal.org The diazotization of 5-bromoquinoxalin-6-amine, followed by nucleophilic substitution with an azide (B81097) source, provides a pathway to new heterocyclic systems. researchgate.net

A specific application involves the synthesis of 6-azido-5-bromoquinoxaline. In this procedure, 5-bromoquinoxalin-6-amine undergoes diazotization in the presence of concentrated sulfuric acid and sodium nitrite at 0–5 °C. The resulting diazonium intermediate is then treated with sodium azide to yield the corresponding 6-azido-5-bromoquinoxaline. researchgate.net This azide derivative can then participate in further reactions, such as cycloadditions, to build more complex molecular architectures. researchgate.net

The resulting diazonium salts from amino-5-bromoquinoxaline derivatives are expected to undergo the classical reactions typical for arenediazonium salts, including:

Sandmeyer-type reactions: Replacement of the diazonium group with halides (–Cl, –Br), cyanide (–CN), or other nucleophiles, typically catalyzed by copper(I) salts.

Schiemann reaction: Replacement with fluorine (–F) using fluoroboric acid (HBF₄).

Gomberg-Bachmann reaction: Arylation via coupling with another aromatic compound.

Azo coupling: Reaction with activated aromatic compounds (like phenols or anilines) to form azo dyes.

These transformations highlight the utility of diazotization as a strategic tool for the chemical diversification of the this compound core.

Table 1: Diazotization and Transformation of this compound Derivatives

| Starting Material | Reagents | Conditions | Product | Reference |

| 5-Bromoquinoxalin-6-amine | 1. Conc. H₂SO₄, H₂O, NaNO₂ 2. NaN₃ | 0–5 °C | 6-Azido-5-bromoquinoxaline | researchgate.net |

Chelation Chemistry and Coordination Complexes with Transition Metals

Quinoxaline and its derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. evitachem.comambeed.com The nitrogen atoms of the pyrazine ring possess lone pairs of electrons that can coordinate to a metal center, making them effective N-donor ligands. ambeed.com this compound, as a specific ligand, can participate in the formation of such metal complexes, where it typically acts as a monodentate or bridging ligand.

The coordination of this compound to a metal center can significantly alter the electronic properties of both the ligand and the metal, leading to materials with interesting photophysical or catalytic properties. Research has demonstrated the incorporation of this compound into complex molecular architectures, including those involving transition metals like ruthenium and copper. diva-portal.orgacs.orggoogle.com

For instance, this compound has been used as a precursor in the synthesis of more complex tridentate ligands, which are then used to form highly stable, long-lived excited-state ruthenium(II) complexes. diva-portal.orgacs.org In one such example, the successful incorporation of the quinoxaline moiety was confirmed by ¹H NMR spectroscopy, which showed characteristic shifts for the quinoxaline protons in the final complex. acs.orggoogle.com

Furthermore, ruthenium-based olefin metathesis catalysts have been synthesized using ligands derived from this compound. Novel Grubbs-type catalysts containing a five-membered chelate ring have been prepared from 5-vinylquinoxaline, which in turn was synthesized from a this compound triflate precursor. researchgate.net Additionally, reactions involving this compound with other reagents in the presence of copper(I) iodide point to the formation of copper-coordinated intermediates or products. google.com

Table 2: Spectroscopic and Reaction Data for this compound in Coordination Chemistry

| Metal/Catalyst | Co-ligand/Reagent | Technique/Reaction | Observation/Product | Reference |

| Ruthenium(II) | 2,2':6',2''-terpyridine (dqp) derivative | ¹H NMR Spectroscopy | ¹H NMR (400 MHz, DMSO-d₆) δ: 9.07 (d, J = 1.7 Hz), 9.04 (d, J = 1.7 Hz), 8.25 (dd, J = 7.6, 1.1 Hz), 8.14 (dd, J = 8.4, 1.1 Hz), 7.80 (t, J = 8.0 Hz) | acs.org |

| Copper(I) Iodide | di-tert-butyl hydrazine-1,2-dicarboxylate, K₃PO₄ | Ullmann Condensation | tert-butyl 1-(quinoxalin-5-yl)hydrazine-1,2-dicarboxylate | google.com |

| Ruthenium (Grubbs-type) | H₂IMes, PCy₃ | Ligand Exchange | (H₂IMes)(Cl)₂Ru(CH-κ²(C,N)-5-C₈H₅N₂) (from 5-vinylquinoxaline) | researchgate.net |

Formation of Derived Heterocyclic Systems via Cyclocondensation

The this compound scaffold serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems through cyclocondensation reactions. These reactions typically involve the reaction of a functionalized this compound derivative with a bifunctional reagent, leading to the formation of one or more new rings annulated to the quinoxaline core.

A prominent strategy involves utilizing an amino-substituted this compound. The amino group can act as a nucleophile to initiate a condensation cascade. For example, the reaction of 2,3-dichloro-6-bromoquinoxaline with arylthiosemicarbazones in refluxing ethanol (B145695) leads to the formation of 7-bromo-2-[2-(aryl-idene)hydrazinyl]thiazolo[5,4-b]quinoxaline derivatives. ptfarm.pl This transformation involves the initial displacement of a chlorine atom by the sulfur of the thiosemicarbazone, followed by an intramolecular cyclization to form the fused thiazole (B1198619) ring. ptfarm.pl

Another powerful method for constructing new heterocyclic rings is through cycloaddition reactions. The 6-azido-5-bromoquinoxaline intermediate, synthesized via diazotization (see section 3.4.2), is a prime substrate for [3+2] cycloaddition reactions with alkynes. This copper-catalyzed "click chemistry" approach provides a highly efficient route to 1,2,3-triazole derivatives fused or appended to the quinoxaline system. researchgate.net

Furthermore, the synthesis of pyrido[2,3-f]quinoxalines, a class of compounds with potential biological activity, often involves the annulation of a pyridine (B92270) ring onto a quinoxaline precursor. acs.orgznaturforsch.com While not starting directly from this compound, studies show that a 7,8-diaminoquinoline ester can react with α-acetyl-N-arylhydrazonoyl chlorides to build a fused, substituted quinoxaline ring system, demonstrating the general principle of using diamino precursors to construct the pyrazine ring of a quinoxaline derivative. znaturforsch.com

Table 3: Examples of Cyclocondensation Reactions to Form Derived Heterocyclic Systems

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| 6-Bromo-2,3-dichloroquinoxaline | 2-(4-Methoxybenzylidene)hydrazinecarbothioamide | 7-Bromo-2-[2-(4-methoxybenzylidene)hydrazinyl]thiazolo[5,4-b]quinoxaline | Cyclocondensation | ptfarm.pl |

| 6-Azido-5-bromoquinoxaline | Terminal Alkynes, CuSO₄·5H₂O, Sodium Ascorbate | 6-(1,2,3-Triazol-1-yl)-5-bromoquinoxaline derivatives | [3+2] Cycloaddition | researchgate.net |

| 7,8-Diaminoquinoline ester | α-Acetyl-N-arylhydrazonoyl chlorides | 3-Arylazo-2-methylpyrido[2,3-f]quinoxalines | Double Condensation | znaturforsch.com |

This compound as a Privileged Scaffold for Drug Discovery

The term "privileged scaffold" refers to molecular frameworks that can serve as ligands for diverse biological receptors. nih.gov The quinoxaline ring system is considered such a scaffold due to its presence in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. rsc.orgmdpi.com The introduction of a bromine atom at the 5-position of the quinoxaline core significantly influences the molecule's electronic properties and reactivity, making this compound a versatile precursor for creating libraries of novel, biologically active compounds.

The synthesis of novel quinoxaline derivatives often utilizes this compound as a key intermediate. Its structure allows for chemical modifications to explore a wide chemical space and develop compounds with specific biological functions. For instance, a series of novel quinoxaline Schiff base derivatives with antinociceptive (pain-relieving) activity were synthesized starting from ortho-phenylenediamine and α-ketoglutaric acid, leading to a quinoxaline core that can be further modified. ajphs.com

In other research, the key intermediate hydrazinoquinoxalines are synthesized and then reacted with various reagents to create novel tetrazolo[1,5-a]quinoxalines, N-pyrazoloquinoxalines, and other derivatives. mdpi.com These synthetic pathways demonstrate the versatility of the quinoxaline scaffold in generating a diverse range of compounds for biological screening. mdpi.comajphs.com The development of new anti-HIV agents has also been pursued through the design of quinoxaline derivatives, using computational methods like pharmacophore modeling and molecular docking to guide the synthesis of compounds with the potential to inhibit viral enzymes like HIV integrase. nih.gov

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For quinoxaline derivatives, SAR studies have provided valuable insights. For example, research on quinoxaline urea (B33335) analogs aimed at treating pancreatic cancer identified that specific substitutions significantly impact the compound's potency. An analog, referred to as compound 84, was found to be more potent than its predecessor in inhibiting TNFα-induced NF-κB activation and pancreatic cancer cell growth. nih.gov

In the context of anticancer activity, studies have shown that introducing a bromo group to the quinoxaline skeleton can lead to better inhibition of lung cancer cells compared to a nitro group. rsc.orgresearchgate.net This highlights the positive influence of the bromine substitution on biological efficacy. For instance, compound 4m, a bromo-substituted quinoxaline derivative, showed significant anticancer activity against A549 human non-small-cell lung cancer cells. rsc.orgresearchgate.net

Conversely, SAR analysis can also explain a lack of activity. In studies of potential anti-HIV agents, the bromine atom at position 5 of a quinoxaline thiourea derivative was suggested to cause steric hindrance, potentially blocking access to the target enzyme, HIV-1 reverse transcriptase. This demonstrates that the position and nature of substituents are critical determinants of a molecule's therapeutic potential.

Applications in the Synthesis of Therapeutically Relevant Compounds

This compound is not just a scaffold for discovery; it is a key building block in the synthesis of established and experimental therapeutic compounds.

A significant application of this compound derivatives is in the synthesis of Brimonidine tartrate, a medication used to treat glaucoma. nih.gov The synthesis involves 6-Amino-5-bromoquinoxaline hydrobromide, which serves as a primary intermediate. This precursor is synthesized through a multi-step process that includes cyclization, catalytic hydrogenation to reduce a nitro group, and subsequent bromination to yield the desired 5-bromo-6-aminoquinoxaline structure, a direct precursor to Brimonidine.

The quinoxaline scaffold is a prominent feature in many compounds developed for their anti-cancer properties. rsc.orgmdpi.comnih.gov Research has consistently shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

Studies have synthesized and evaluated numerous quinoxaline derivatives, revealing potent activity. For example, certain tetrazolo[1,5-a]quinoxaline (B8696438) derivatives demonstrated higher inhibitory effects against three tested tumor cell lines than the reference drug doxorubicin. mdpi.com Another study focused on non-small-cell lung cancer cells (A549) identified two bromo-substituted quinoxaline derivatives, compounds 4b and 4m, with anticancer activity comparable to the clinical drug 5-fluorouracil. rsc.orgresearchgate.net Compound 4m, in particular, was shown to induce cancer cell apoptosis through mitochondrial and caspase-3 dependent pathways. rsc.orgresearchgate.net

Table 1: Anti-cancer Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4b | A549 (Human non-small-cell lung) | 11.98 ± 2.59 | rsc.orgresearchgate.net |

| Compound 4m | A549 (Human non-small-cell lung) | 9.32 ± 1.56 | rsc.orgresearchgate.net |

| 5-Fluorouracil (Control) | A549 (Human non-small-cell lung) | 4.89 ± 0.20 | rsc.orgresearchgate.net |

Derivatives of the quinoxaline scaffold have been extensively investigated for their antimicrobial effects. mdpi.com The introduction of a bromine atom is often associated with enhanced antimicrobial efficacy.

Research has shown that certain quinoxaline derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria. mdpi.com For example, a series of synthesized tetrazolo[1,5-a]quinoxaline derivatives, which also showed anticancer activity, exhibited high degrees of inhibition against tested bacterial strains. mdpi.com This indicates a dual-action potential for these compounds. mdpi.comresearchgate.net Other studies have highlighted that symmetrically disubstituted quinoxalines display significant antibacterial activity, while other derivatives show considerable antifungal properties. researchgate.net

Table 2: Antimicrobial Profile of Selected Quinoxaline Derivatives

| Compound Class | Activity Type | Target Organisms | Reference |

| Tetrazolo[1,5-a]quinoxalines | Antibacterial | Gram-positive and Gram-negative bacteria | mdpi.comresearchgate.net |

| Symmetrically disubstituted quinoxalines | Antibacterial | Various bacterial species | researchgate.net |

| Other quinoxaline derivatives (e.g., 6a, 6b) | Antifungal | Two fungal strains | researchgate.net |

Advanced Applications of 5 Bromoquinoxaline in Medicinal Chemistry

The quinoxaline (B1680401) scaffold, a fused bicyclic system composed of a benzene (B151609) ring and a pyrazine (B50134) ring, is a recognized privileged structure in medicinal chemistry. The introduction of a bromine atom at the 5-position of this scaffold creates 5-Bromoquinoxaline, a versatile building block for the synthesis of a diverse array of biologically active compounds. Its unique electronic properties and the reactivity of the C-Br bond allow for extensive chemical modifications, leading to the development of potent and selective therapeutic agents.

Contributions of 5 Bromoquinoxaline to Materials Science

Development of Organic Semiconductors and Electronic Devices

Quinoxaline (B1680401) derivatives, including 5-Bromoquinoxaline, are actively explored for their use in organic semiconductors. chemimpex.commdpi.com The inherent electron-deficient nature of the quinoxaline ring system makes these compounds suitable candidates for n-type (electron-transporting) materials in electronic devices. vulcanchem.com The bromine atom on the 5-position provides a reactive site for synthetic modifications, such as Suzuki-Miyaura or Stille coupling reactions, which are essential for constructing the complex, conjugated molecules required for semiconductor applications. vulcanchem.com

Research has demonstrated the utility of bromoquinoxaline derivatives in various electronic components:

Organic Light-Emitting Diodes (OLEDs): The high electron affinity of the quinoxaline core makes its derivatives suitable for use as electron-transport layers (ETLs) or as host materials for phosphorescent emitters in OLEDs. vulcanchem.com

Organic Photovoltaics (OPVs) / Solar Cells: Bromoquinoxalines can serve as precursors for non-fullerene acceptors, where the bandgap and energy levels can be tuned through chemical modification to optimize solar energy conversion. mdpi.comvulcanchem.com

Flexible Electronics: The electronic properties of materials derived from bromoquinoxalines contribute to the development of next-generation flexible electronics and sensors. chemimpex.com

| Electronic Device | Role of Bromoquinoxaline Derivative | Key Property |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Electron-Transport Layer (ETL) / Host Material | High Electron Affinity vulcanchem.com |

| Organic Photovoltaics (OPVs) | Non-Fullerene Acceptor Precursor | Tunable Bandgap mdpi.comvulcanchem.com |

| Organic Field-Effect Transistors (OFETs) | n-Type Semiconductor | Electron-Deficient Core chemimpex.com |

Synthesis of Fluorescent Probes for Biological Imaging

The quinoxaline scaffold is a component of various fluorescent materials, and bromo-substituted quinoxalines are valuable intermediates in creating sophisticated fluorescent probes for biological imaging. chemimpex.comchemimpex.com While the quinoxaline unit itself may be part of the core fluorophore, the bromine atom is more often utilized as a strategic point for chemical linkage. It allows chemists to tether the quinoxaline moiety to other molecular components, such as specific biological targeting units or solubility-enhancing chains, to create highly specialized probes. nih.gov

The synthesis strategy often involves a cross-coupling reaction at the C-Br bond to connect the quinoxaline-based fluorophore to a pharmacophore or linker. nih.gov This modular approach allows for the development of probes with tailored properties, including:

Target Specificity: Attaching the probe to molecules that bind to specific biological targets, such as β-amyloid plaques in Alzheimer's disease research. nih.gov

Adjusted Lipophilicity: Introducing linkers like polyethylene (B3416737) glycol (PEG) chains to improve water solubility and bioavailability for in vivo imaging. nih.gov

Enhanced Photophysical Properties: Creating complex dyes that emit in the near-infrared (NIR) region, which allows for deeper tissue penetration during biological imaging. nih.govsemanticscholar.org

Derivatives like 6-Amino-5-bromoquinoxaline (B154387) have been specifically noted for their potential in developing fluorescent probes for visualizing cellular processes in real-time. chemimpex.comchemimpex.cominnospk.com

| Probe Component | Function | Role of this compound |

|---|---|---|

| Fluorophore | Emits light upon excitation | Can form the core of the light-emitting structure chemimpex.com |

| Linker | Connects fluorophore to pharmacophore, improves solubility | Serves as the attachment point for the linker via cross-coupling nih.gov |

| Pharmacophore | Binds to a specific biological target | Enables covalent attachment to the targeting moiety nih.gov |

Applications in Advanced Functional Materials

Beyond standard electronics, this compound and its isomers are precursors to a variety of advanced functional materials whose properties can be controlled by external stimuli.

Electrochromic Materials: These materials change color in response to an applied voltage. wikipedia.orgscispace.com Research has shown that polymers incorporating quinoxaline units can exhibit electrochromic behavior. For instance, a polymer synthesized from a derivative of 6-bromoquinoxaline (B1268447) demonstrated reversible color switching from purple to green to a transmissive state, highlighting its potential for use in smart windows or displays. researchgate.net The electrochromism in such conjugated polymers arises from redox reactions that alter the electronic structure and, consequently, the absorption of visible light. scispace.com

Photochromic and Thermochromic Materials: While direct applications of this compound in photochromic (light-induced color change) labinsights.nlolikrom.com or thermochromic (heat-induced color change) thebges.edu.insfxc.co.uk materials are less commonly documented, the versatile reactivity of the bromoquinoxaline scaffold allows for its incorporation into larger systems known to exhibit these properties. For example, it can be used to synthesize complex dyes and polymers where photoisomerization or temperature-dependent conformational changes could lead to a color change.

Luminescent Materials: The quinoxaline core is a fundamental component in many luminescent compounds. mdpi.commdpi.com By using this compound as a starting material, chemists can synthesize complex molecules and metal complexes with specific photophysical properties for applications in lighting, sensing, and molecular photonics. For example, this compound has been used to synthesize a tridentate ligand for ruthenium(II) complexes, which exhibit long-lived excited states and unique redox properties. acs.org

Integration into Polymer Architectures

The ability to undergo polymerization or be incorporated into polymer chains makes bromoquinoxalines highly valuable for creating advanced polymer architectures. The bromine atom is critical for this process, often serving as the reactive site for polymerization reactions like the Heck or Suzuki coupling.

One significant application is in the development of materials for hydrogen storage . A poly(vinyl diphenylquinoxaline) was synthesized by first modifying a bromo-quinoxaline to create a vinyl monomer (6-vinyl-2,3-diphenylquinoxaline), which was then polymerized. researchgate.netmdpi.com The resulting polymer could be reversibly hydrogenated and dehydrogenated under mild conditions, demonstrating its potential as a safe, quasi-solid-state hydrogen carrier for mobile applications. researchgate.net

In another application, 6-bromoquinoxaline was used in a Heck coupling reaction to synthesize D-π-A′-π-A chromophores. mdpi.com These chromophores were then incorporated as dopants into a PMMA (poly(methyl methacrylate)) polymer matrix. The resulting composite materials exhibited significant nonlinear optical (NLO) activity, making them suitable for applications in optoelectronics. mdpi.com This demonstrates how this compound can be used to build functional units that are then integrated into a stable polymer architecture to create a functional material.

| Polymer Type | Synthetic Role of Bromoquinoxaline | Application | Reference |

|---|---|---|---|

| Poly(vinyl diphenylquinoxaline) | Precursor to the vinyl monomer | Reversible hydrogen storage | researchgate.netmdpi.com |

| Chromophore-doped PMMA | Precursor to the functional chromophore | Nonlinear optical (NLO) materials | mdpi.com |

| Electrochromic Polymers | Precursor to polymer backbone units | Smart windows, displays | researchgate.net |

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds like 5-Bromoquinoxaline. omicsonline.orgemerypharma.comjchps.combhu.ac.in It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. numberanalytics.com

¹H NMR Spectroscopy

Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms present in a molecule. jchps.com In the case of this compound, the ¹H NMR spectrum exhibits characteristic signals for the aromatic protons on the quinoxaline (B1680401) ring system. The chemical shifts (δ), typically reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS), are influenced by the electronic effects of the bromine atom and the nitrogen atoms in the quinoxaline core. jchps.com The coupling patterns (e.g., doublets, triplets) observed in the spectrum reveal the connectivity between adjacent protons.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. omicsonline.org Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. For instance, the carbon atom directly bonded to the electron-withdrawing bromine atom (C-5) will have a characteristic chemical shift. The positions of the signals for the other carbon atoms in the benzene (B151609) and pyrazine (B50134) rings of the quinoxaline structure are also key identifiers. wisc.edu Researchers have utilized ¹³C NMR to confirm the substitution pattern of derivatives of this compound. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure by analyzing its fragmentation patterns. neu.edu.tr In the analysis of this compound, MS provides the exact mass of the molecule, which should correspond to its molecular formula, C₈H₅BrN₂. molbase.com

The ionization process in a mass spectrometer can cause the this compound molecule to break apart into smaller, charged fragments. scienceready.com.auslideshare.net The pattern of these fragments is unique to the compound and serves as a molecular "fingerprint." scienceready.com.au A key feature in the mass spectrum of this compound is the presence of isotopic peaks for bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. msu.edu This results in two molecular ion peaks (M+ and M+2) separated by two mass units and having similar intensities, which is a clear indicator of the presence of a single bromine atom in the molecule. neu.edu.trmsu.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. oregonstate.edu When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum. udel.edu The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its specific structural components. libretexts.org

Key expected absorptions include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹. libretexts.org

C=N stretching from the quinoxaline ring.

C=C stretching from the aromatic rings, which usually appear in the 1600-1400 cm⁻¹ region. libretexts.org

C-Br stretching: This absorption occurs at lower frequencies in the fingerprint region of the spectrum.

While IR spectroscopy provides strong evidence for the presence of these functional groups, it is generally used in conjunction with other techniques like NMR and MS for a complete structural determination. The technique has been used to characterize derivatives of this compound. researchgate.netderpharmachemica.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for determining the purity of a compound and for identifying and quantifying any impurities. tricliniclabs.com In the context of this compound, a reversed-phase HPLC method is often employed. chromatographyonline.com This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase.

By developing a suitable HPLC method, the retention time of this compound can be established. Any impurities present in the sample will typically have different retention times, appearing as separate peaks in the chromatogram. The area of each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of purity. HPLC is frequently used to assess the purity of this compound and its derivatives, with purities often exceeding 99% being reported. ruifuchem.comruifuchemical.com It is also instrumental in the isolation and characterization of process-related impurities. derpharmachemica.com

Gas Chromatography (GC) for Volatile Purity Assessment

Gas Chromatography (GC) is another powerful separation technique used for assessing the purity of volatile compounds. tricliniclabs.com For this compound, GC can be used to determine its purity and to detect any volatile impurities. avantorsciences.com In GC, the sample is vaporized and transported through a column by an inert carrier gas. The separation is based on the differential partitioning of the components between the stationary phase and the mobile gas phase.

The purity of this compound can be determined by the relative area of its peak in the resulting chromatogram. Commercial suppliers often specify a minimum purity of 98.0% as determined by GC. avantorsciences.com GC is also frequently coupled with mass spectrometry (GC-MS), a technique that combines the separation power of GC with the identification capabilities of MS, allowing for the definitive identification of any separated impurities. nih.govbiosynth.com

Advanced Spectroscopic Techniques for Detailed Molecular Insight

Beyond the standard characterization methods, advanced spectroscopic techniques can provide even deeper insights into the molecular structure and properties of this compound.

Multidimensional NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are two-dimensional NMR experiments that reveal correlations between different nuclei. omicsonline.orgnumberanalytics.com These methods are invaluable for unambiguously assigning all the proton and carbon signals in the NMR spectra of complex molecules and for confirming the connectivity of atoms. emerypharma.com

LC-MS/MS: Tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) can be used for the detailed structural analysis of the compound and its impurities. This technique involves selecting the molecular ion of this compound (or an impurity), subjecting it to further fragmentation, and analyzing the resulting fragment ions to gain more detailed structural information.

These advanced methods are particularly useful in research settings for the unequivocal structural elucidation of novel derivatives of this compound and for in-depth studies of its chemical behavior.

Computational Chemistry Studies of 5 Bromoquinoxaline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and, consequently, the chemical reactivity of 5-bromoquinoxaline. univ-amu.frhokudai.ac.jp These calculations solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule, which governs its interactions. d-nb.info

Key aspects of the electronic structure that are elucidated include the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jmaterenvironsci.com The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's reactivity; a smaller gap generally implies higher reactivity. ajchem-a.com For quinoxaline (B1680401) derivatives, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, reveals regions susceptible to electrophilic or nucleophilic attack. sciensage.info For instance, in substituted quinoxalines, the nitrogen atoms are often sites of high electron density and thus nucleophilic character. rsc.org

Reactivity indices, such as Fukui functions, can be calculated to predict the most reactive sites within the this compound molecule for various types of reactions. d-nb.info These indices quantify the change in electron density at a specific atom when an electron is added or removed, thereby identifying electrophilic and nucleophilic centers. For example, in related brominated quinoxalines, the C5-Br position can exhibit high electrophilicity, making it a favorable site for nucleophilic substitution reactions.

Table 1: Calculated Electronic Properties of a Substituted Quinoxaline Derivative sciensage.info

| Parameter | Value (in Vacuum) | Value (in Ethanol) |

| HOMO Energy (eV) | -6.54 | -6.62 |

| LUMO Energy (eV) | -1.87 | -1.95 |

| Energy Gap (eV) | 4.67 | 4.67 |

| Dipole Moment (Debye) | 2.31 | 3.01 |

Note: This table presents data for a related substituted quinoxaline, 11-Chloro-12-(methylsulfanyl) quinoxaline, to illustrate the types of parameters obtained from quantum chemical calculations. The values would differ for this compound but follow similar computational principles.

Density Functional Theory (DFT) for Molecular Geometry and Energy Predictions

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and energy of molecules like this compound with a good balance of accuracy and computational cost. scirp.org DFT calculations are employed to find the optimized, lowest-energy three-dimensional structure of the molecule. jmaterenvironsci.com

These calculations can predict key geometrical parameters such as bond lengths, bond angles, and dihedral angles. sciensage.infoacs.org For instance, in complexes containing quinoxaline ligands, DFT has been used to calculate the bond lengths between the metal center and the nitrogen atoms of the quinoxaline ring, as well as the dihedral angles between the pyridine (B92270) and lateral heterocyclic rings. acs.org The accuracy of these predictions can be high, often showing good agreement with experimental data from techniques like X-ray crystallography. mdpi.com

Beyond geometry, DFT is also used to predict the formation energy of molecules and materials. osti.gov However, the accuracy of these energy predictions can be sensitive to the choice of the functional used in the calculation. osti.govaps.org For example, studies on intermetallic alloys have shown that different DFT functionals can yield varying degrees of accuracy for formation energies. osti.gov For quinoxaline derivatives, DFT calculations at levels like B3LYP/6-31G(d,p) are commonly used to obtain optimized geometries and electronic properties. jmaterenvironsci.com

Table 2: DFT Calculated Geometrical Parameters for a Ruthenium Complex with a Quinoxaline Ligand acs.org

| Parameter | Complex 1 (with dqxp) |

| Nc–Ru Bond Length (Å) | 2.08 |

| NL–Ru Bond Length (Å) | 2.07 |

| Dihedral Angle (°) | 36.3 |

| Bite Angle (NL–Ru–NL) (°) | 177.8 |

Note: This table shows calculated parameters for a ruthenium complex containing a quinoxaline-derived ligand (dqxp) to demonstrate the application of DFT in determining molecular geometry. Nc is the central pyridine nitrogen and NL are the lateral quinoxaline nitrogens.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules, including the conformational changes of this compound. nih.govnih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov This allows for the exploration of the potential energy surface and the identification of stable and transient conformations. mdpi.com

For flexible molecules, MD simulations can reveal the different shapes (conformers) the molecule can adopt and the transitions between them. mdpi.com This is particularly relevant for understanding how this compound might interact with other molecules, such as biological receptors or catalysts. mdpi.com The simulations can provide insights into the flexibility of the quinoxaline ring system and how the bromo-substituent might influence its conformational preferences. mdpi.com

MD simulations can also be used to study the interactions of this compound with its environment, such as a solvent. These simulations can model solvation effects and provide a more realistic picture of the molecule's behavior in solution. By analyzing the trajectories from MD simulations, one can calculate various properties, such as root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com

Table 3: Key Outputs of Molecular Dynamics Simulations

| Parameter | Description |

| Trajectory | The time series of atomic positions and velocities. |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures, indicating conformational stability over time. mdpi.com |

| Root-Mean-Square Fluctuation (RMSF) | A measure of the displacement of a particular atom or group of atoms relative to the average structure, highlighting flexible regions. mdpi.com |

| Conformational Ensemble | The collection of different conformations sampled during the simulation. |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, are extensively used to predict the spectroscopic properties of molecules like this compound, which can aid in the interpretation of experimental spectra. scirp.orgschrodinger.com

One of the most common applications is the prediction of infrared (IR) spectra. faccts.dearxiv.org By calculating the vibrational frequencies and their corresponding intensities after a geometry optimization, a theoretical IR spectrum can be generated. faccts.de This computed spectrum can then be compared with experimental data to help assign the observed vibrational bands to specific molecular motions. mdpi.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be predicted computationally. faccts.degithub.io These calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, provide theoretical NMR parameters that can be correlated with experimental values to assist in structure elucidation and the assignment of NMR signals. faccts.denih.gov The accuracy of these predictions can be improved by considering conformational averaging and solvent effects. schrodinger.comgithub.io